Synthetic Efficiency in a Validated API Route: Methyl 5-Chloro-2-Nitrobenzoate is a Proven Precursor for Tolvaptan
Methyl 5-chloro-2-nitrobenzoate is the validated and documented starting material for the industrial synthesis of the vasopressin V2 receptor antagonist Tolvaptan. The synthetic route proceeds with high efficiency, using standard reagents (dimethyl sulfate, K2CO3, SnCl2) and yields the key benzazepinone intermediate [1]. This established, multi-step pathway is specific to the 5-chloro substitution pattern and cannot be replicated with other regioisomers or halogen variants without complete re-optimization, providing a clear basis for procurement in Tolvaptan-related research and production.
| Evidence Dimension | Validated Use in Synthesis of a Specific, Marketed Drug (Tolvaptan) |
|---|---|
| Target Compound Data | Yes; esterification and reduction steps are documented in peer-reviewed literature and patents for Tolvaptan synthesis. |
| Comparator Or Baseline | Methyl 4-chloro-2-nitrobenzoate; Methyl 5-bromo-2-nitrobenzoate; Methyl 5-fluoro-2-nitrobenzoate |
| Quantified Difference | Only the target compound is a documented precursor in the published Tolvaptan synthetic route. |
| Conditions | Multi-step organic synthesis as described in Bioorg. Med. Chem. 1999 and US Patent 5985869. |
Why This Matters
For groups scaling up Tolvaptan or related analogs, using a validated building block eliminates the risk and time associated with de novo route scouting and impurity profiling.
- [1] Kondo, K.; Yamashita, H.; Ogawa, H.; et al. 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorg. Med. Chem. 1999, 7, 8, 1743. View Source
